molecular formula C4H5N3 B12584372 5(2H)-Pyrimidinimine CAS No. 220560-94-1

5(2H)-Pyrimidinimine

Cat. No.: B12584372
CAS No.: 220560-94-1
M. Wt: 95.10 g/mol
InChI Key: KEYPVAFHWHPCOK-UHFFFAOYSA-N
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Description

5(2H)-Pyrimidinimine is a heterocyclic compound featuring a pyrimidine ring with an imine group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5(2H)-Pyrimidinimine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of guanidine with β-dicarbonyl compounds, which undergoes cyclization to form the pyrimidine ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 5(2H)-Pyrimidinimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrimidine derivatives with different functional groups.

    Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.

    Substitution: The imine group can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides or aryl halides are used in substitution reactions, typically under basic conditions.

Major Products: The major products formed from these reactions include various substituted pyrimidines, which can have different biological and chemical properties depending on the substituents introduced.

Scientific Research Applications

5(2H)-Pyrimidinimine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of nucleotide metabolism.

    Medicine: Research is ongoing into its potential as an antiviral and anticancer agent due to its ability to interfere with DNA and RNA synthesis.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5(2H)-Pyrimidinimine involves its interaction with molecular targets such as enzymes and nucleic acids. The imine group can form covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the compound can intercalate into DNA, disrupting its structure and function, which is particularly relevant in its potential anticancer activity.

Comparison with Similar Compounds

    2H-Pyrimidinone: Similar in structure but with an oxygen atom instead of an imine group.

    4H-Pyrimidinone: Another structural isomer with different reactivity and properties.

    2H-Pyran: A related heterocycle with oxygen in the ring, showing different chemical behavior.

Uniqueness: 5(2H)-Pyrimidinimine is unique due to its imine group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it particularly interesting for medicinal chemistry applications, where such interactions can be leveraged for therapeutic purposes.

Properties

CAS No.

220560-94-1

Molecular Formula

C4H5N3

Molecular Weight

95.10 g/mol

IUPAC Name

2H-pyrimidin-5-imine

InChI

InChI=1S/C4H5N3/c5-4-1-6-3-7-2-4/h1-2,5H,3H2

InChI Key

KEYPVAFHWHPCOK-UHFFFAOYSA-N

Canonical SMILES

C1N=CC(=N)C=N1

Origin of Product

United States

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